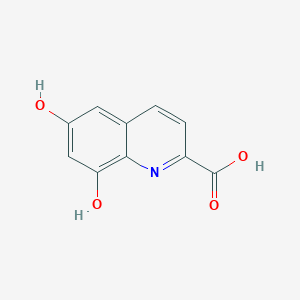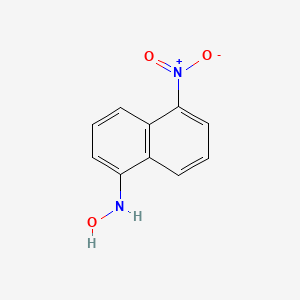
Propyl indolizine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl indolizine-6-carboxylate is a chemical compound belonging to the indolizine family, which is a class of nitrogen-containing heterocycles. Indolizines are known for their diverse biological activities and are widely used in medicinal chemistry and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propyl indolizine-6-carboxylate typically involves the construction of the indolizine core followed by esterification. One common method is the Scholtz or Chichibabin reaction, which involves the cyclization of 2-alkylpyridines . Another approach is the oxidative coupling of pyrrole derivatives to form the indolizine core . The esterification step can be achieved using standard esterification reagents such as propyl alcohol and a carboxylic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalytic systems to enhance reaction efficiency and yield. The choice of catalysts and reaction conditions can vary depending on the specific requirements of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Propyl indolizine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The indolizine ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to it.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted indolizine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Propyl indolizine-6-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of propyl indolizine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt viral replication processes .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Indole-2-carboxylate derivatives: Compounds with similar core structures but varying functional groups and applications.
Uniqueness
Propyl indolizine-6-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
propyl indolizine-6-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-2-8-15-12(14)10-5-6-11-4-3-7-13(11)9-10/h3-7,9H,2,8H2,1H3 |
Clave InChI |
OKFPRCZKMNAIEO-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=CN2C=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


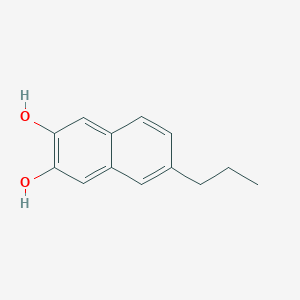

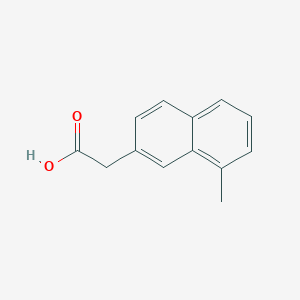
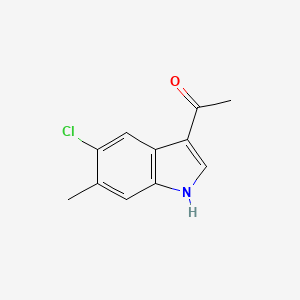
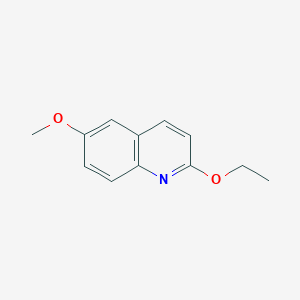
![N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11898421.png)


![9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11898447.png)
